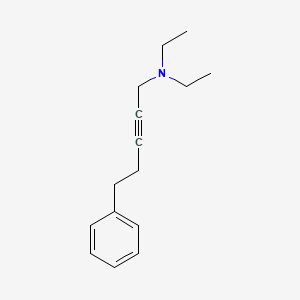![molecular formula C23H37BrO3 B14192535 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane CAS No. 847800-44-6](/img/structure/B14192535.png)
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is a synthetic organic compound with a complex molecular structure It features an oxetane ring, which is a four-membered cyclic ether, and a bromophenoxy group attached to an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane typically involves multiple steps. One common method includes the reaction of 11-bromoundecanol with 4-bromophenol to form 11-(4-bromophenoxy)undecanol. This intermediate is then reacted with 3-ethyloxetan-3-yl methanesulfonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the oxetane ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like acetone or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and specialty polymers
Mechanism of Action
The mechanism of action of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
11-{4-[3-(4-Bromophenyl)isoxazol-5-yl]phenoxy}undecanol: Another related compound with a different core structure.
Uniqueness
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is unique due to its combination of an oxetane ring and a bromophenoxy group attached to an undecyl chain
Properties
CAS No. |
847800-44-6 |
|---|---|
Molecular Formula |
C23H37BrO3 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-[11-(4-bromophenoxy)undecoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C23H37BrO3/c1-2-23(19-26-20-23)18-25-16-10-8-6-4-3-5-7-9-11-17-27-22-14-12-21(24)13-15-22/h12-15H,2-11,16-20H2,1H3 |
InChI Key |
CSYZALLQCXSSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCCCCCCCCCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


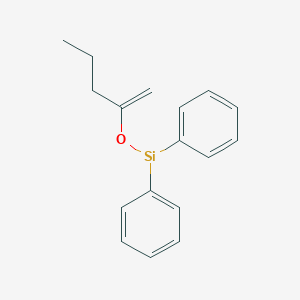
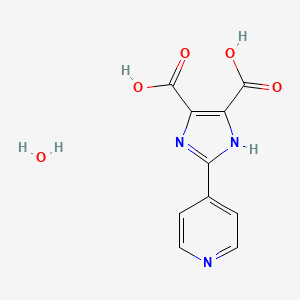
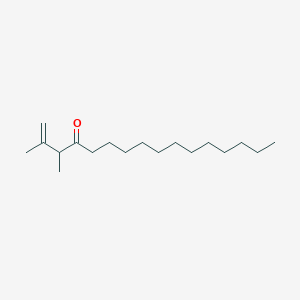
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
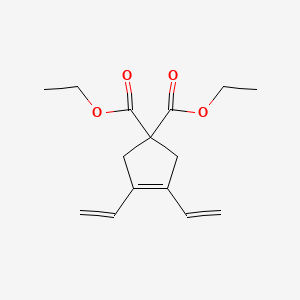
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


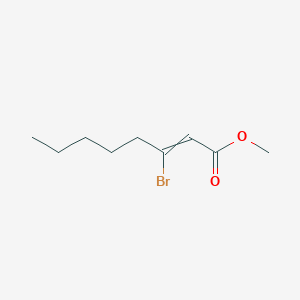
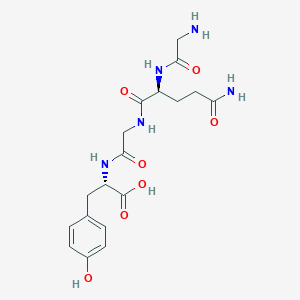

![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)
